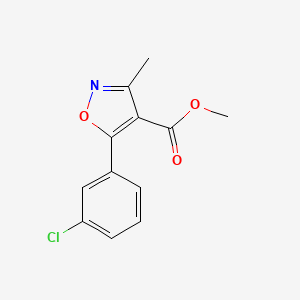

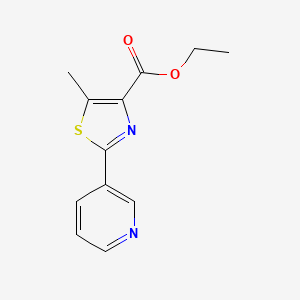

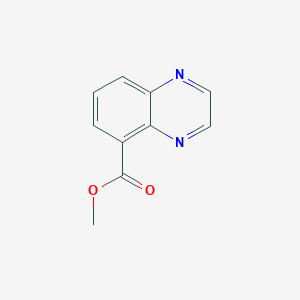

![molecular formula C13H14N2O3 B1398613 (5-M-Tolyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester CAS No. 1192974-61-0](/img/structure/B1398613.png)

(5-M-Tolyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester

Vue d'ensemble

Description

Synthesis Analysis

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .Molecular Structure Analysis

The molecular weight of “(5-M-Tolyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester” is 246.26 g/mol. The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis Process : The synthesis of ethyl (5-aryl-l,3,4oxadiazol-2-yl)acetates, which include derivatives similar to (5-M-Tolyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester, involves acylation of ethyl (l//-tetrazol-5-yl)acetate with aroyl chlorides and heteroaroyl chlorides, followed by thermal degradation to obtain the desired oxadiazole acetates. Hydrolysis of these esters yields the corresponding acetic acids. This method provides a simple and efficient route to aryloxadiazolylacetic acids (Janda, 2001).

Properties and Applications : Certain oxadiazole acetic acid ethyl esters, similar in structure to (5-M-Tolyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester, have been synthesized and characterized, showing good detonation performance and specific impulses. This indicates potential applications in energetic materials (Hermann et al., 2018).

Biomedical Research

Antimicrobial and Antifungal Activities : Novel series of 1,3,4-oxadiazoles, which could include compounds structurally similar to (5-M-Tolyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester, have been synthesized and shown to possess significant antibacterial and antifungal activities. This suggests potential applications in the development of new antimicrobial agents (Nagarapu & Pingili, 2014).

Potential in Secondary Explosives : Synthesis of energetic salts derived from 1,3,4-oxadiazole compounds, possibly including those similar to (5-M-Tolyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester, has shown promising characteristics as secondary explosives. This indicates their potential application in explosive materials (He et al., 2018).

Chemical Analysis and Spectroscopy

Structural Analysis : 1,3,4-oxadiazoles, structurally related to (5-M-Tolyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester, have been analyzed using techniques like MALDI-TOF mass spectrometry and size exclusion chromatography. These analyses are crucial for understanding the molecular structure and properties of these compounds (Mincheva et al., 2002).

Crystallographic Investigations : Crystallographic studies of isomeric oxadiazoles provide insights into their preferred conformations, which is critical for understanding the chemical and physical properties of compounds like (5-M-Tolyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester (Carpenter et al., 2001).

Orientations Futures

Oxadiazoles have established their potential for a wide range of applications . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . This suggests that “(5-M-Tolyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester” and similar compounds may have potential for future research and applications.

Propriétés

IUPAC Name |

ethyl 2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-3-17-12(16)8-11-14-13(18-15-11)10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHXOALMROPCZCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NOC(=N1)C2=CC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-M-Tolyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

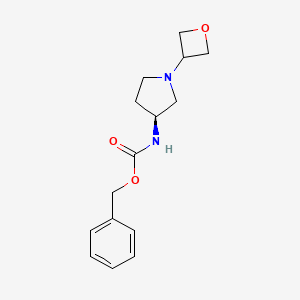

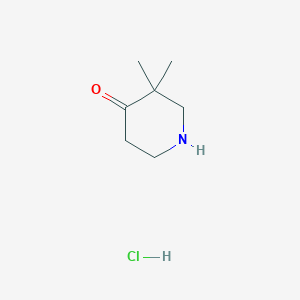

![5-tert-butyl 1-ethyl 3-amino-6,6-dimethylpyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate](/img/structure/B1398542.png)

![D-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 1-(phenylmethyl) ester](/img/structure/B1398544.png)

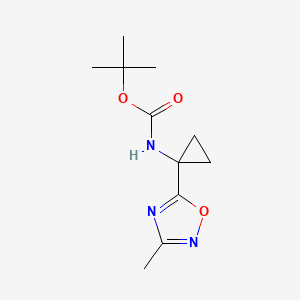

![Ethyl 3-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-5-carboxylate](/img/structure/B1398548.png)